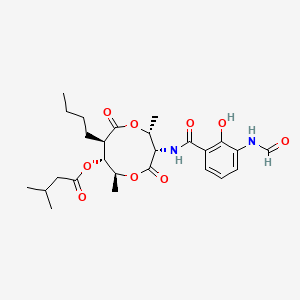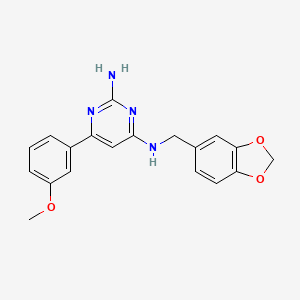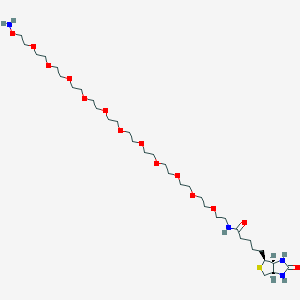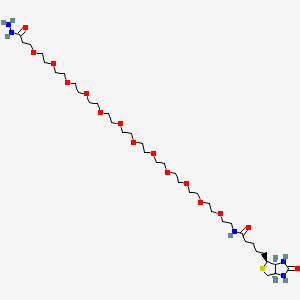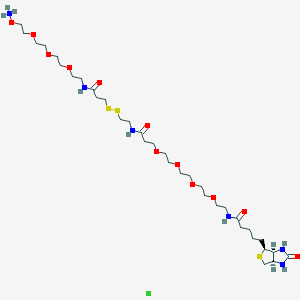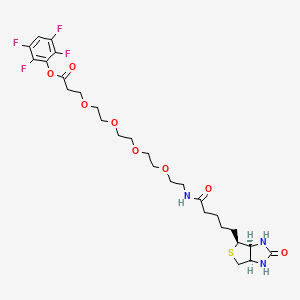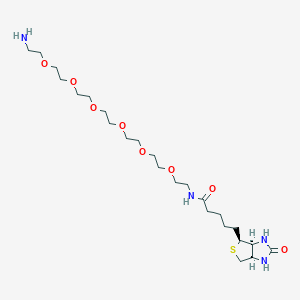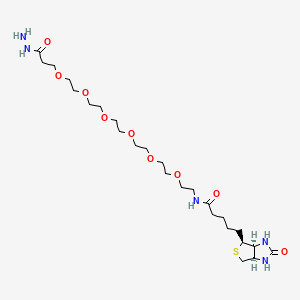
BI-891065
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BI-891065 is a SMAC mimetic with potential antineoplastic activity. Upon administration, BI 891065 targets and binds to the Smac binding groove on IAPs, including the caspase inhibitor X chromosome-linked IAP (XIAP) and the cellular IAPs 1 and 2. This inhibits the activities of these IAPs and promotes the induction of apoptosis through apoptotic signaling pathways. IAPs are overexpressed by many cancer cell types and suppress apoptosis by binding to and inhibiting certain caspases.
Wissenschaftliche Forschungsanwendungen
Biomedical Informatics Research Network (BIRN)
The Biomedical Informatics Research Network (BIRN) is an initiative sponsored by the U.S. National Institutes of Health. It focuses on large data and compute-intensive distributed collaborations in biomedical science, enhanced by information technology innovations. BIRN aims to facilitate large-scale data sharing, computation, and collaboration among scientific collaboratories centered around human neurological disorders and associated animal models. This infrastructure is crucial for investigations into causes and cures for rare diseases, enabling researchers to consider sample sizes in the hundreds or thousands (Olson et al., 2008).
Biclustering in Biomedical Data
Bi-Force is a new heuristic for biclustering in biological research. It has been effective in discovering local patterns in gene expression data and other similar biomedical data types. Bi-Force is powerful in solving bicluster editing problems and outperformed existing tools in evaluating large gene expression datasets, indicating its usefulness in biomedical research (Sun et al., 2014).
Broader Impacts Criterion (BIC) in Research Ethics
The National Science Foundation's Broader Impacts Criterion (BIC) is influential in enhancing research ethics pedagogy. It advocates for a broader conception of research ethics in the sciences, emphasizing the role of science in responding to social needs and principles of social justice. This approach is integral in preparing scientists for ethically responsible and socially relevant scientific research (Schienke et al., 2009).
Eigenschaften
IUPAC-Name |
N/A |
|---|---|
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BI-891065; BI 891065; BI891065; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


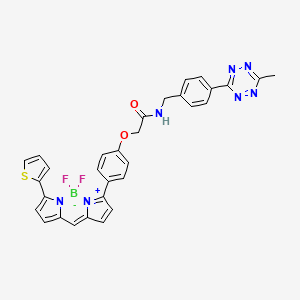
![3-ethyl-N-[(5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxobenzimidazole-1-carboxamide](/img/structure/B1192304.png)
